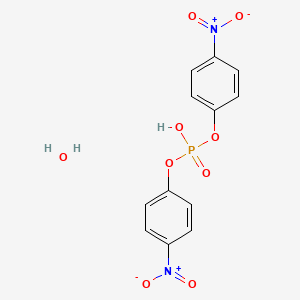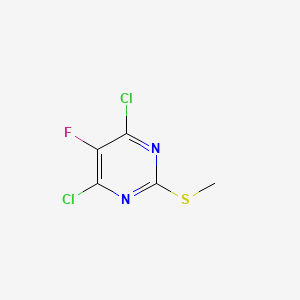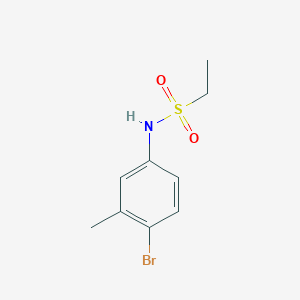
4-Aminomethyl-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
The compound “4-Aminomethyl-4-(4-chloro-phenyl)-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The presence of the 4-chloro-phenyl group could potentially contribute to the lipophilicity and thus the bioavailability of the compound . The tert-butyl ester group is often used in medicinal chemistry to improve the metabolic stability of carboxylic acid functional groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques would provide information about the connectivity of the atoms in the molecule and their spatial arrangement .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the 4-chloro-phenyl group, and the tert-butyl ester. For example, the piperidine nitrogen could potentially act as a nucleophile in reactions . The chloro group on the phenyl ring could potentially be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure. For example, the presence of the piperidine ring could potentially increase its basicity, while the 4-chloro-phenyl group could potentially increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives
A study by Lau et al. (2002) describes a large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives, highlighting the use of this compound in the synthesis of complex piperidine structures without racemization. This process involves the hetero Diels–Alder reaction and further functional group transformations to yield protected 2-aminomethyl-4-oxo-piperidine derivatives (Lau et al., 2002).
Preparation of Piperidine-based Compounds
Acharya and Clive (2010) discussed the synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, demonstrating the compound's role in producing optically pure piperidines which serve as versatile intermediates for a wide range of amines containing substituted piperidine subunits (Acharya & Clive, 2010).
Development of Antitumor Agents
Li et al. (2013) synthesized 4H-Chromene-2-carboxylic acid ester derivatives as part of structural-activity relationship studies for antitumor antibiotic tetrahydroisoquinoline natural products. This research signifies the potential application in developing new antitumor agents (Li et al., 2013).
Hydrolysis and Oxidative Degradation Studies
Qi et al. (2016) disclosed the synthesis, hydrolysis, and oxidative degradation of esters, which provides insights into the stability and reactivity of similar compounds in the presence of oxygen and copper ions. This study is relevant for the chemical stability assessment of piperidine derivatives (Qi et al., 2016).
Enantioselective Synthesis
Passarella et al. (2005) illustrated the enantioselective synthesis of sedridines, ethylnorlobelols, and coniine, showing the compound's utility in stereoselective synthesis and as a building block for biologically active alkaloids (Passarella et al., 2005).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(4-chlorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-4-6-14(18)7-5-13/h4-7H,8-12,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXCGUGIUJAHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Phenoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149197.png)

![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)

![7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine](/img/structure/B3149257.png)


![Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate](/img/structure/B3149267.png)




